molecular formula C15H22N2O4 B6707945 Ethyl 2-[tert-butyl-(1-methyl-2-oxopyridine-3-carbonyl)amino]acetate

Ethyl 2-[tert-butyl-(1-methyl-2-oxopyridine-3-carbonyl)amino]acetate

Cat. No.: B6707945
M. Wt: 294.35 g/mol
InChI Key: NVEGMDQRPVWSFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[tert-butyl-(1-methyl-2-oxopyridine-3-carbonyl)amino]acetate is a complex organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a pyridine ring, a tert-butyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[tert-butyl-(1-methyl-2-oxopyridine-3-carbonyl)amino]acetate typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-2-oxopyridine-3-carboxylic acid with tert-butylamine to form the corresponding amide. This intermediate is then reacted with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to yield the final ester product. The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or methanol, to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[tert-butyl-(1-methyl-2-oxopyridine-3-carbonyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-[tert-butyl-(1-methyl-2-oxopyridine-3-carbonyl)amino]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[tert-butyl-(1-methyl-2-oxopyridine-3-carbonyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[tert-butyl-(1-methyl-2-oxopyridine-3-carbonyl)amino]propanoate: Similar structure with a propanoate group instead of an acetate group.

    Methyl 2-[tert-butyl-(1-methyl-2-oxopyridine-3-carbonyl)amino]acetate: Similar structure with a methyl ester instead of an ethyl ester.

    Ethyl 2-[tert-butyl-(1-methyl-2-oxopyridine-3-carbonyl)amino]butanoate: Similar structure with a butanoate group instead of an acetate group.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 2-[tert-butyl-(1-methyl-2-oxopyridine-3-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-6-21-12(18)10-17(15(2,3)4)14(20)11-8-7-9-16(5)13(11)19/h7-9H,6,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEGMDQRPVWSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C(=O)C1=CC=CN(C1=O)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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